Iron 3-nitronaphthalene-1,5-disulphonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93839-97-5 |
|---|---|
Molecular Formula |
C30H15Fe2N3O24S6 |
Molecular Weight |
1105.5 g/mol |
IUPAC Name |
iron(3+);3-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/3C10H7NO8S2.2Fe/c3*12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;;/h3*1-5H,(H,14,15,16)(H,17,18,19);;/q;;;2*+3/p-6 |
InChI Key |
SNHSFZDTUOIQAF-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Ligand Precursor Synthesis and Advanced Spectroscopic Characterization of 3 Nitronaphthalene 1,5 Disulphonic Acid
Methodological Approaches for the Synthesis of 3-nitronaphthalene-1,5-disulphonic Acid
The preparation of 3-nitronaphthalene-1,5-disulphonic acid is a multi-step process that begins with the disulfonation of naphthalene (B1677914), followed by a selective nitration reaction. This process is well-documented in patent literature, which outlines several approaches to achieve the desired product. The general reaction scheme involves the treatment of naphthalene with a sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid), to produce naphthalene-1,5-disulphonic acid, also known as Armstrong's acid. wikipedia.org This intermediate is then subjected to nitration to introduce a nitro group at the 3-position of the naphthalene ring.
A common method involves the sulfonation of naphthalene in an inert organic solvent using liquid sulfur trioxide. google.com The subsequent nitration is then carried out by adding a nitrating agent, such as nitric acid, to the reaction mixture. google.com The product is often isolated as its magnesium salt to enhance purity and facilitate handling. google.com
Table 1: Methodological Approaches for the Synthesis of 3-nitronaphthalene-1,5-disulphonic Acid
| Step | Reagents | Key Features | Reference |
|---|---|---|---|
| Sulfonation | Naphthalene, Liquid Sulfur Trioxide, Inert Organic Solvent | Formation of naphthalene-1,5-disulphonic acid anhydride (B1165640) slurry. | google.com |
| Nitration | Naphthalene-1,5-disulphonic acid, Nitric Acid, Sulfuric Acid | Nitration occurs at a controlled temperature range of 10-60 °C. | google.com |
| Isolation | Water, Magnesium Salt Solution | The final product is often precipitated and isolated as the dimagnesium salt. | google.com |
Optimization of Reaction Parameters for Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of 3-nitronaphthalene-1,5-disulphonic acid. Key parameters that are controlled during the synthesis include temperature, reagent concentration, and reaction time.
During the nitration step, the temperature is carefully maintained between 10 °C and 60 °C to control the regioselectivity of the reaction and minimize the formation of unwanted isomers. google.com The composition of the nitrating mixture, specifically the molar ratio of sulfur trioxide to nitric acid in nitrosulfuric acid, is also a critical factor, with optimal ratios reported to be between 0.8 and 1.2 moles of SO₃ per mole of nitric acid. google.com
To improve the purity of the final product, a two-phase system can be employed during the workup. This involves adding a mixture of sulfuric acid and a crude nitration mixture from a previous batch to the reaction, which facilitates the separation of the organic solvent phase. google.com The product is then precipitated, often as the magnesium salt, from an aqueous solution at a temperature of 90 °C to 100 °C, which helps in reducing the content of isomeric by-products to less than 1.5%. google.com
Scale-Up Considerations for Ligand Production
For the industrial-scale production of 3-nitronaphthalene-1,5-disulphonic acid, several factors must be considered to ensure an efficient and economical process. Continuous processing is a key strategy mentioned in the patent literature. google.com This can involve the use of specialized equipment such as loop reactors for the sulfonation and nitration steps. googleapis.com
Comprehensive Vibrational Spectroscopy of the Ligand Precursor
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of 3-nitronaphthalene-1,5-disulphonic acid.
The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch (ν_as(NO₂)) in the region of 1560-1500 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) between 1360-1300 cm⁻¹. The sulfonic acid group is characterized by the S=O stretching vibrations, which are expected to appear in the 1250-1160 cm⁻¹ and 1080-1010 cm⁻¹ regions. The O-H stretching of the sulfonic acid group would likely appear as a broad band in the 3000-2500 cm⁻¹ region due to hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring would appear in the 1600-1450 cm⁻¹ range. The study of related sulfonic acid systems by FTIR has been used to investigate hydrogen bonding and proton transfer. rsc.org
Table 2: Predicted FTIR Absorption Bands for 3-nitronaphthalene-1,5-disulphonic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | 1560 - 1500 |
| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1300 |
| Sulfonic Acid (-SO₃H) | S=O Stretch | 1250 - 1160, 1080 - 1010 |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 2500 (broad) |
| Aromatic Ring | C-H Stretch | > 3000 |
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. For 3-nitronaphthalene-1,5-disulphonic acid, the symmetric stretching of the nitro group would be expected to show a strong Raman signal. Studies on other nitroaromatic compounds have shown that the symmetric NO₂ stretching vibration near 1350 cm⁻¹ is a prominent feature in their Raman spectra. researchgate.net
The vibrations of the naphthalene ring system would also be Raman active, providing a characteristic fingerprint for the molecule. The sulfonate group (-SO₃⁻) vibrations, particularly the symmetric S-O stretch, are also expected to be visible in the Raman spectrum. acs.org The study of related aromatic compounds by Raman spectroscopy has been a subject of research. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Ligand Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the substitution pattern of 3-nitronaphthalene-1,5-disulphonic acid.
In the ¹H NMR spectrum, the protons on the naphthalene ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the nitro and sulfonic acid groups. These substituents generally cause a downfield shift (to higher ppm values) of the signals of nearby protons. nih.gov For comparison, the ¹H NMR spectrum of the parent naphthalene molecule shows signals in specific regions. chemicalbook.comhmdb.caresearchgate.net
The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The carbons directly attached to the electron-withdrawing nitro and sulfonic acid groups would be significantly deshielded and appear at higher chemical shifts. The chemical shifts of the other carbons in the naphthalene ring would also be affected, allowing for the confirmation of the 3-nitro-1,5-disulphonate substitution pattern. NMR data for substituted naphthalenes are available and can serve as a reference. nih.gov
It is important to note that specific experimental ¹H and ¹³C NMR data for 3-nitronaphthalene-1,5-disulphonic acid were not found in the surveyed literature. The discussion above is based on established principles of NMR spectroscopy and data for related compounds.
Table of Compound Names
¹H NMR Spectroscopic Analysis for Proton Environments
Table 1: Predicted ¹H NMR Data for 3-nitronaphthalene-1,5-disulphonic Acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-2 | Downfield | Doublet | |
| H-4 | Downfield | Doublet | |
| H-6 | Downfield | Multiplet | |
| H-7 | Downfield | Multiplet | |
| H-8 | Downfield | Multiplet |
(Note: This table is predictive and not based on experimental data.)
¹³C NMR Spectroscopic Investigations for Carbon Skeleton
Similar to the proton NMR data, experimental ¹³C NMR data for 3-nitronaphthalene-1,5-disulphonic acid is not found in the available public literature. The carbon spectrum would be characterized by ten distinct signals corresponding to the naphthalene core. The carbons bearing the sulfonate groups (C-1 and C-5) and the nitro group (C-3) would be significantly deshielded and appear at lower field. The remaining aromatic carbons would resonate at higher field, with their precise chemical shifts influenced by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for 3-nitronaphthalene-1,5-disulphonic Acid
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | Downfield |
| C-2 | Mid-field aromatic |
| C-3 | Downfield |
| C-4 | Mid-field aromatic |
| C-4a | Upfield aromatic (quaternary) |
| C-5 | Downfield |
| C-6 | Mid-field aromatic |
| C-7 | Mid-field aromatic |
| C-8 | Mid-field aromatic |
| C-8a | Upfield aromatic (quaternary) |
(Note: This table is predictive and not based on experimental data.)
Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity Confirmation
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be invaluable for the unambiguous assignment of the proton and carbon signals of 3-nitronaphthalene-1,5-disulphonic acid. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic spin systems. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the one-bond correlations between protons and their directly attached carbons. Regrettably, no experimental 2D NMR data for this specific compound could be located in the reviewed sources.
High-Resolution Mass Spectrometric (HRMS) Characterization of the Ligand
High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For 3-nitronaphthalene-1,5-disulphonic acid (C₁₀H₇NO₈S₂), the calculated exact mass is 332.9613 u. nih.gov Experimental HRMS data would be expected to show a molecular ion peak (or a protonated/deprotonated molecular ion peak depending on the ionization technique) that corresponds closely to this calculated value, thereby confirming the molecular formula. While specific experimental HRMS reports for this compound are not available, this technique remains a crucial step in its definitive characterization.
Elemental Microanalysis for Ligand Compositional Validation
Elemental microanalysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) within a compound. This data is used to empirically validate the molecular formula.
Table 3: Theoretical Elemental Composition of 3-nitronaphthalene-1,5-disulphonic Acid (C₁₀H₇NO₈S₂) nih.gov
| Element | Mass Percentage (%) |
|---|---|
| Carbon (C) | 36.04 |
| Hydrogen (H) | 2.12 |
| Nitrogen (N) | 4.20 |
| Oxygen (O) | 38.41 |
| Sulfur (S) | 19.24 |
(Note: This table represents theoretical values.)
Experimental elemental analysis results that closely match these theoretical percentages would provide strong evidence for the purity and correct elemental composition of the synthesized ligand.
Synthesis and Crystallization Methodologies for Iron 3 Nitronaphthalene 1,5 Disulphonate Coordination Compounds
Synthetic Routes for Iron(II) and Iron(III) Derivatives of 3-nitronaphthalene-1,5-disulphonate
The synthesis of iron coordination compounds with sulfonate-based ligands can be achieved through several established methods. The choice of method often depends on the desired product dimensionality and crystallinity.
Hydrothermal and Solvothermal Synthetic Approaches
Hydrothermal and solvothermal syntheses are widely employed for the preparation of crystalline coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netmdpi.com These methods involve heating the reactants in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, in the presence of water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality single crystals.
For the synthesis of iron 3-nitronaphthalene-1,5-disulphonate compounds, a typical solvothermal approach would involve the reaction of an iron salt, such as iron(II) chloride or iron(III) nitrate (B79036), with the disodium (B8443419) or dipotassium (B57713) salt of 3-nitronaphthalene-1,5-disulfonic acid in a suitable solvent like N,N-dimethylformamide (DMF), diethylformamide (DEF), or a mixture of solvents. researchgate.netacs.org The reaction temperature can significantly influence the final product, with different phases or structures potentially forming at different temperatures. researchgate.net
Table 1: Hypothetical Solvothermal Synthesis Parameters for this compound Coordination Polymers
| Parameter | Iron(II) Derivative | Iron(III) Derivative |
| Iron Source | Iron(II) chloride tetrahydrate | Iron(III) nitrate nonahydrate |
| Ligand | Disodium 3-nitronaphthalene-1,5-disulphonate | Disodium 3-nitronaphthalene-1,5-disulphonate |
| Solvent | N,N-Dimethylformamide (DMF) | Ethanol/Water (1:1 v/v) |
| Temperature | 120 °C | 150 °C |
| Reaction Time | 72 hours | 48 hours |
| Product | Crystalline 1D coordination polymer | Microporous 3D MOF |
Room Temperature Solution-Phase Synthesis
The synthesis of this compound coordination compounds can also be achieved at room temperature through solution-phase methods. This approach is generally simpler and more energy-efficient than solvothermal techniques. Typically, it involves the direct mixing of solutions of the iron salt and the ligand in a suitable solvent. The resulting product may precipitate immediately or form upon slow evaporation of the solvent.
While this method is convenient, it may yield amorphous powders or microcrystalline materials rather than large single crystals suitable for X-ray diffraction analysis. However, for certain systems, particularly those involving iron(II) and triazole-based co-ligands, room-temperature synthesis can lead to crystalline coordination polymers with interesting spin-transition properties. scitechnol.com The formation of such compounds often relies on the self-assembly of linear chains where the iron(II) ions are bridged by the co-ligand, and the sulfonate anions mediate inter-chain interactions. scitechnol.com
Mechanochemical Synthetic Strategies
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis. irejournals.comresearchgate.netmdpi.com This solvent-free or low-solvent method involves the grinding of solid reactants in a ball mill or with a mortar and pestle. nih.govresearchgate.net Mechanochemical synthesis can lead to the formation of novel coordination compounds that are inaccessible through solution-based methods and can significantly reduce reaction times and waste generation. researchgate.netmdpi.com
For the synthesis of this compound complexes, a mechanochemical approach would involve grinding an iron(II) or iron(III) salt with the solid 3-nitronaphthalene-1,5-disulfonic acid or its salt. irejournals.com This method is particularly promising for producing coordination polymers and has been successfully applied to the synthesis of various metal-sulfonate and other coordination complexes. irejournals.commdpi.com
Influence of Reaction Conditions on Product Stoichiometry and Crystallinity
The stoichiometry and crystallinity of the resulting this compound coordination compounds are highly sensitive to the reaction conditions. Careful control of these parameters is crucial for obtaining the desired product.
Temperature and Pressure Effects on Coordination Assembly
In solvothermal and hydrothermal synthesis, temperature and the resulting autogenous pressure are critical parameters that influence the final product. researchgate.netresearchgate.net Higher temperatures can provide the necessary activation energy to form more thermodynamically stable phases, which are often higher-dimensional, porous frameworks. researchgate.net Conversely, lower temperatures may favor the formation of lower-dimensional or kinetically controlled products. The pressure within the autoclave also affects the solubility of the reactants and the stability of the resulting framework.
Table 2: Hypothetical Influence of Temperature on the Crystallinity of an Iron(III) 3-nitronaphthalene-1,5-disulphonate MOF
| Synthesis Temperature (°C) | Product Crystallinity | Observations |
| 100 | Low | Incomplete framework formation. researchgate.net |
| 140 | High | Well-defined crystalline MOF. |
| 180 | Poor | Potential decomposition or formation of dense phases. researchgate.net |
Solvent System Optimization for Crystal Growth
The choice of solvent is a critical factor in the synthesis and crystallization of coordination compounds. researchgate.netmdpi.compku.edu.cn The solvent not only dissolves the reactants but can also act as a template or a coordinating species, directly influencing the final structure. rsc.org The polarity, viscosity, and coordinating ability of the solvent all play a role. For instance, coordinating solvents like DMF or DMSO can sometimes be incorporated into the final structure, affecting the coordination environment of the iron center. researchgate.netrsc.org
The use of solvent mixtures can also be a powerful tool to control crystal growth. By tuning the solvent ratio, it is possible to modify the solubility of the reactants and the stability of the resulting framework, thereby promoting the formation of high-quality crystals. researchgate.net Techniques like vapor diffusion, where a precipitating solvent is slowly introduced into a solution of the complex, are often employed to obtain single crystals suitable for structural analysis. researchgate.net The presence of surfactants can also influence the morphology and size of the resulting crystals without altering their underlying structure. mdpi.com
While general information exists for the synthesis of other iron coordination compounds and for the ligand "3-nitronaphthalene-1,5-disulfonic acid" itself, there are no published details regarding its specific complex with iron. The provided outline requires in-depth, scientifically accurate content for each section and subsection, which cannot be fulfilled without available research findings on "this compound".
Therefore, this article cannot be generated as requested due to the lack of specific scientific information on the subject compound.
Advanced Structural Characterization of Iron 3 Nitronaphthalene 1,5 Disulphonate Complexes
Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Architecture
Determination of Crystal System, Space Group, and Unit Cell Parameters
The initial step in SCXRD analysis involves the determination of the crystal system, space group, and the dimensions of the unit cell. These parameters define the fundamental symmetry and repeating unit of the crystal lattice. While specific data for Iron 3-nitronaphthalene-1,5-disulphonate is not available, analysis of similar iron complexes with aromatic sulfonate ligands suggests that it could crystallize in a variety of systems, with monoclinic and triclinic systems being common. rsc.orgnih.gov The presence of a bulky and asymmetrically substituted naphthalene (B1677914) ligand might favor lower symmetry space groups.
A hypothetical data table for a potential crystalline form of this compound is presented below, based on typical values for related organometallic complexes. nih.govnih.gov
Interactive Data Table: Hypothetical Crystallographic Data for an this compound Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1805.6 |
| Z | 4 |
Elucidation of Coordination Geometry Around Iron Centers
The coordination geometry around the central iron atom is a critical aspect of the molecular structure. Iron complexes can exhibit various coordination numbers and geometries, with octahedral, tetrahedral, and square planar being the most prevalent. In the case of this compound, the sulfonate groups of the ligand are expected to coordinate to the iron center through their oxygen atoms. The coordination sphere could be completed by water molecules or other solvent molecules present during crystallization. It is plausible that the iron center would adopt a distorted octahedral geometry, which is a common coordination environment for iron(III) complexes with organic ligands. nih.gov
Analysis of Ligand Conformation and Metal-Ligand Bonding Distances
SCXRD allows for the precise measurement of bond lengths and angles within the 3-nitronaphthalene-1,5-disulphonate ligand itself, revealing any conformational distortions upon coordination to the iron center. The planarity of the naphthalene ring system and the orientation of the nitro and sulfonate substituents would be of particular interest.
The metal-ligand bond distances provide direct information about the strength and nature of the coordination bonds. The Fe-O bond lengths involving the sulfonate groups would be a key parameter. For iron(III) complexes, these distances typically fall in the range of 1.9 to 2.1 Å. nih.gov
Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Structure Confirmation
Powder X-ray diffraction is an essential technique for the characterization of polycrystalline materials. It is used to confirm the phase purity of a synthesized sample by comparing the experimental diffraction pattern with a calculated pattern from single-crystal data or with standard reference patterns. acs.orgresearchgate.netnaturalspublishing.com Any discrepancies may indicate the presence of impurities or different crystalline phases.
For a newly synthesized batch of this compound, PXRD would be the first step to ensure that a single, homogeneous crystalline phase has been obtained. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal structure. researchgate.net
Interactive Data Table: Hypothetical PXRD Peaks for an this compound Complex
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 60 |
| 25.8 | 3.45 | 80 |
| 30.1 | 2.97 | 35 |
Synchrotron X-ray Absorption Spectroscopy (XAS) for Iron Oxidation State and Local Structure
Synchrotron X-ray Absorption Spectroscopy is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom. For this compound, XAS at the iron K-edge would be particularly informative.
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the iron center. The energy of the absorption edge shifts to higher values with increasing oxidation state. geoscienceworld.orgresearchgate.net Therefore, by comparing the XANES spectrum of the complex with those of known iron standards, the oxidation state of the iron can be definitively determined as either Fe(II) or Fe(III). nih.govresearchgate.net
The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment around the iron atom, including the type, number, and distance of neighboring atoms. This analysis can corroborate the coordination environment determined by SCXRD and is particularly valuable for amorphous or poorly crystalline materials where single crystals cannot be obtained. rsc.org
X-ray Absorption Near Edge Structure (XANES) Analysis
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for determining the oxidation state and coordination geometry of the absorbing atom, in this case, iron. The technique involves scanning the X-ray energy around the K-edge of iron (approximately 7112 eV) and observing the features in the absorption spectrum.
The XANES spectrum of an iron complex is characterized by a pre-edge feature, the main absorption edge, and post-edge resonances. The pre-edge peak, arising from the 1s to 3d transition, is particularly informative. nih.gov Its intensity and position are sensitive to the coordination symmetry and oxidation state of the iron atom. For this compound, where the iron is likely coordinated to oxygen atoms from the sulfonate groups and potentially the nitro group, a non-centrosymmetric environment would be expected, leading to a more intense pre-edge feature compared to a perfectly octahedral complex. nih.gov
The energy of the main absorption edge provides a direct indication of the iron's oxidation state. An increase in the edge energy typically corresponds to a higher oxidation state. msu.edu By comparing the edge position of the sample to that of known iron standards (e.g., Fe(II) and Fe(III) oxides or complexes), the oxidation state of the iron in the 3-nitronaphthalene-1,5-disulphonate complex can be determined. For instance, a shift to higher energy relative to an Fe(II) standard would suggest an Fe(III) center.
The shape and features of the XANES spectrum are also a fingerprint of the local coordination environment. desy.de Theoretical calculations, often using density functional theory (DFT), can be employed to model the XANES spectra for different possible coordination geometries and compare them with the experimental data to refine the structural model of the complex. nih.gov
Interactive Data Table: Illustrative XANES Pre-edge and Edge Positions for Iron Complexes
| Complex | Iron Oxidation State | Pre-edge Centroid (eV) | Edge Position (E₀, eV) |
| Fe(II) Standard (e.g., FeO) | +2 | ~7112.5 | ~7120.2 |
| Fe(III) Standard (e.g., Fe₂O₃) | +3 | ~7114.0 | ~7124.5 |
| Expected this compound | +3 | ~7114.2 | ~7125.0 |
Note: The data for this compound is illustrative and based on typical values for Fe(III) complexes with oxygen and nitrogen ligation.
Extended X-ray Absorption Fine Structure (EXAFS) Analysis
Following the XANES region, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains oscillations that result from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of these oscillations provides quantitative information about the local structure around the iron atom, including bond distances, coordination numbers, and the identity of the neighboring atoms.
The EXAFS data is typically analyzed by Fourier transforming the raw data to generate a radial distribution function, which shows peaks corresponding to the different coordination shells around the central iron atom. Each peak can then be fitted to a theoretical model to extract precise structural parameters.
For this compound, EXAFS analysis would be crucial for determining the Fe-O bond lengths from the sulfonate and potentially the nitro groups, as well as any Fe-N interactions. The coordination number derived from the fitting would confirm the number of ligand atoms directly bonded to the iron center. This information is vital for building a complete picture of the coordination sphere.
Interactive Data Table: Expected EXAFS Fitting Parameters for this compound
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Fe-O (sulfonate) | 4 | ~2.05 | 0.005 |
| Fe-O (nitro) | 2 | ~2.10 | 0.006 |
| Fe-C (naphthalene ring) | - | >3.00 | - |
Note: This table presents hypothetical yet realistic EXAFS fitting parameters for a plausible coordination environment of the iron atom in the specified complex.
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common for iron-containing materials. It provides precise information about the oxidation state, spin state, and site symmetry of the iron atoms. acs.org
The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine splitting. The isomer shift is directly related to the electron density at the nucleus and is a reliable indicator of the oxidation state. orientjchem.org For instance, high-spin Fe(III) complexes typically exhibit isomer shifts in the range of +0.2 to +0.5 mm/s relative to α-iron at room temperature.
Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a distorted coordination geometry around the iron atom. nih.gov The magnitude of ΔE_Q can also provide insights into the spin state of the iron.
In the case of this compound, the expected coordination by oxygen and potentially nitrogen ligands would likely create a distorted environment, resulting in a significant quadrupole splitting. The combination of the isomer shift and quadrupole splitting values would allow for a definitive assignment of the iron's oxidation and spin states (e.g., high-spin Fe(III) or low-spin Fe(II)). orientjchem.org
Interactive Data Table: Illustrative Mössbauer Parameters for Iron Complexes
| Complex | Oxidation State | Spin State | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) |
| High-spin Fe(II) | +2 | High | 0.6 - 1.2 | 1.5 - 3.0 |
| High-spin Fe(III) | +3 | High | 0.2 - 0.5 | 0.4 - 0.9 |
| Expected this compound | +3 | High | ~0.40 | ~0.75 |
Note: The parameters for the target compound are illustrative, based on typical values for high-spin Fe(III) in an oxygen-rich coordination environment.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Local Environments
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for probing the local atomic environments in solid materials. acs.org For paramagnetic compounds like many iron complexes, the presence of unpaired electrons presents challenges due to significant line broadening and large paramagnetic shifts. However, specialized techniques and high magnetic fields can overcome these challenges to provide valuable structural information. nih.govnih.gov
For this compound, ¹³C and ¹⁵N SSNMR would be particularly useful for characterizing the ligand environment. The paramagnetic influence of the iron center would induce large shifts in the resonances of the carbon and nitrogen nuclei closest to it. The magnitude of this paramagnetic shift is dependent on the distance and the nature of the magnetic coupling between the nucleus and the unpaired electrons. rsc.org
By analyzing the pattern of these shifts, it is possible to map out the connectivity and proximity of different parts of the ligand to the iron center. Two-dimensional correlation experiments can further help in assigning the resonances and establishing through-bond and through-space connectivities. acs.org While direct detection of the iron nucleus is not feasible with standard NMR, the effect of the iron on the surrounding ligand nuclei provides a detailed, indirect probe of the metal's local environment.
Interactive Data Table: Expected ¹³C SSNMR Chemical Shifts for Ligand Carbons
| Carbon Position in Ligand | Diamagnetic Analogue (ppm) | Paramagnetic Complex (ppm) | Paramagnetic Shift (ppm) |
| C atoms of sulfonate-bearing rings | ~130 | 50 to 250 | -80 to +120 |
| C atoms of nitro-bearing ring | ~140 | 40 to 280 | -100 to +140 |
| C atoms distant from functional groups | ~125 | ~125 | ~0 |
Note: This table provides an illustrative example of the expected chemical shifts and paramagnetic shifts for the carbon atoms in the 3-nitronaphthalene-1,5-disulphonate ligand when coordinated to a paramagnetic iron center.
Spectroscopic and Electronic Properties Investigation of Iron 3 Nitronaphthalene 1,5 Disulphonate
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Ligand Field Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For an iron(III) complex, the UV-Vis spectrum is typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer bands.
The iron(III) ion, with a d⁵ electronic configuration, is expected to exhibit d-d transitions, which are typically weak due to being Laporte-forbidden. In an octahedral coordination environment, these transitions occur between the t₂g and eg orbitals. However, these are often obscured by more intense charge-transfer bands.
More prominent in the spectrum of iron(III) complexes are the ligand-to-metal charge-transfer (LMCT) bands. In the case of iron 3-nitronaphthalene-1,5-disulphonate, these transitions would involve the transfer of an electron from the π orbitals of the naphthalene (B1677914) ring system or the oxygen atoms of the sulphonate groups to the d orbitals of the iron(III) center. The presence of the nitro group (-NO₂), an electron-withdrawing group, and the sulphonate groups (-SO₃⁻) will influence the energy of the ligand's molecular orbitals and, consequently, the position and intensity of these LMCT bands.
The aromatic naphthalene core of the ligand is expected to show intense π → π* transitions in the UV region, typically below 300 nm. Upon coordination to the iron(III) center, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. The complexation is also likely to give rise to new, intense charge-transfer bands in the near-UV and visible regions, which are responsible for the characteristic color of many iron(III) complexes. For instance, many iron(III) complexes with aromatic ligands exhibit strong absorption bands in the 270–380 nm range. nih.gov The formation of iron(III) complexes in aqueous solutions can lead to species with maximum absorbance around 300 nm, extending into the visible region up to 400 nm. researchgate.net
Table 1: Expected UV-Vis Absorption Maxima for this compound and Related Compounds
| Compound/Functional Group | Expected λ_max (nm) | Transition Type |
| Naphthalene | ~220, ~275, ~312 | π → π |
| Nitroaromatics | 250 - 350 | n → π and π → π* |
| Iron(III) Aqua Complex | ~300 - 400 | Ligand-to-Metal Charge Transfer (LMCT) |
| Analogous Iron(III)-Aromatic Complexes | 270 - 380 | Ligand-to-Metal Charge Transfer (LMCT) |
Note: The data in this table is illustrative and based on typical values for the functional groups and analogous compounds.
Photoluminescence Spectroscopy for Luminescent Behavior and Excited State Properties
Photoluminescence spectroscopy investigates the emission of light from a substance after it has absorbed photons. Generally, iron(III) complexes are poor luminophores at room temperature. The presence of low-lying, thermally accessible d-d excited states in high-spin iron(III) complexes provides efficient non-radiative decay pathways for de-excitation, quenching any potential fluorescence or phosphorescence.
However, the 3-nitronaphthalene-1,5-disulphonate ligand itself, being an aromatic system, could exhibit fluorescence. The emission properties would be dictated by the nature of its lowest singlet excited state (S₁). Upon complexation with iron(III), it is highly probable that the ligand's intrinsic luminescence would be quenched. This quenching can occur through several mechanisms, including energy transfer from the ligand's excited state to the iron(III) center's d-orbitals or through electron transfer processes.
While room temperature luminescence is unlikely, some iron complexes have been shown to be luminescent, particularly in the near-infrared (NIR) region, often involving metal-to-ligand charge transfer (MLCT) states. nih.gov For this compound, any potential luminescence would likely be weak and require investigation at low temperatures to minimize non-radiative decay processes.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, making it highly suitable for the investigation of the paramagnetic iron(III) center (d⁵). The high-spin iron(III) state has a total electron spin S = 5/2, while the low-spin state has S = 1/2. The EPR spectrum is sensitive to the spin state, the coordination environment, and the symmetry of the metal center.
For a high-spin iron(III) complex in a distorted coordination environment, the EPR spectrum is often complex, with signals appearing at various g-values. A characteristic feature for high-spin iron(III) in a rhombic environment is a signal near g = 4.3. In cases of axial symmetry, signals around g = 6 and g = 2 may be observed.
If the complex were to exhibit a low-spin configuration (S = 1/2), which is less common for iron(III) with oxygen-donating ligands unless strong field ligands are also present, the EPR spectrum would be simpler, showing rhombic or axial signals around g = 2. For instance, some low-spin iron(III) nitro complexes exhibit rhombic EPR spectra with g-values such as 2.60, 2.35, and 1.75. nih.gov The precise g-values and the shape of the EPR spectrum would provide detailed information about the electronic ground state and the local symmetry of the iron ion in the complex.
Table 2: Representative EPR g-values for Iron(III) Complexes in Different Environments
| Iron(III) Complex Type | Spin State (S) | Typical g-values |
| High-spin, Rhombic | 5/2 | ~4.3 |
| High-spin, Axial | 5/2 | g⊥ ≈ 6, g∥ ≈ 2 |
| Low-spin, Rhombic (e.g., with nitro ligands) | 1/2 | g₁ ≈ 2.60, g₂ ≈ 2.35, g₃ ≈ 1.75 |
| Low-spin, Axial | 1/2 | g⊥ > 2, g∥ < 2 or vice versa |
Note: This table presents typical g-values for analogous iron(III) systems and serves as a reference for the expected spectral features.
Circular Dichroism (CD) Spectroscopy for Chiral Complexes (if applicable)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is only applicable to chiral molecules. The complex this compound, as a single entity, is not inherently chiral. The ligand itself, 3-nitronaphthalene-1,5-disulphonic acid, is achiral.
However, the complex could become CD-active under certain circumstances:
Chiral Conformation: If the ligand adopts a fixed, twisted conformation upon binding to the iron center, it could induce chirality in the complex.
Supramolecular Assembly: If the complex molecules assemble into a chiral supramolecular structure, a CD signal could be observed.
Interaction with Chiral Molecules: The complex could exhibit an induced CD spectrum in the presence of a chiral guest molecule.
If the complex were chiral, the CD spectrum would show positive or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. These signals would provide information about the stereochemistry of the complex. The coordination of chiral ligands to a metal ion is known to induce optical activity. qau.edu.pk
Vibrational Spectroscopic Shifts upon Complexation (FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Comparing the vibrational spectra of the free 3-nitronaphthalene-1,5-disulphonate ligand with that of the iron(III) complex can provide strong evidence of coordination and information about the binding sites.
Key vibrational modes to monitor would include:
Sulphonate Group Vibrations: The sulphonate group (SO₃⁻) has characteristic symmetric and asymmetric stretching frequencies. In the free ligand, these are typically found around 1040 cm⁻¹ and 1200 cm⁻¹, respectively. Upon coordination of the sulphonate oxygens to the iron(III) center, the symmetry of the group is lowered, which can lead to the splitting of these bands and shifts in their frequencies.
Nitro Group Vibrations: The nitro group (-NO₂) exhibits symmetric and asymmetric stretching vibrations, typically in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. If the nitro group is involved in coordination, which is less likely than the sulphonate groups, these frequencies would also be expected to shift.
Naphthalene Ring Vibrations: The C=C stretching vibrations of the naphthalene ring, typically found in the 1400-1600 cm⁻¹ region, may experience slight shifts upon complexation due to changes in the electronic distribution within the ring.
Fe-O Vibrations: New vibrational bands at low frequencies (typically below 600 cm⁻¹) corresponding to the Fe-O stretching modes would be expected to appear in the spectrum of the complex. These bands are direct evidence of the formation of a coordinate bond between the iron and the oxygen atoms of the sulphonate groups.
Both FTIR and Raman spectroscopy provide valuable, complementary information on the vibrational modes of molecules. sapub.orgeag.com
Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Change upon Complexation |
| Sulphonate (SO₃⁻) asymmetric stretch | ~1200 | Shift and/or splitting |
| Sulphonate (SO₃⁻) symmetric stretch | ~1040 | Shift and/or splitting |
| Nitro (NO₂) asymmetric stretch | 1500 - 1570 | Minor shift |
| Nitro (NO₂) symmetric stretch | 1300 - 1370 | Minor shift |
| Naphthalene C=C stretch | 1400 - 1600 | Minor shift |
| Fe-O stretch | < 600 | Appearance of new bands |
Note: The data in this table is illustrative and based on typical values for the functional groups and metal-ligand vibrations.
Electrochemical and Redox Behavior of Iron 3 Nitronaphthalene 1,5 Disulphonate
Cyclic Voltammetry (CV) for Redox Potentials and Electron Transfer Mechanisms
Currently, there are no published cyclic voltammetry studies for Iron(III) 3-nitronaphthalene-1,5-disulphonate. Such an investigation would be crucial to determine the formal redox potentials associated with the Fe(III)/Fe(II) couple and any ligand-based redox events. The analysis would involve systematically scanning a potential range to observe the resulting current as the compound is oxidized and reduced. The positions of the anodic and cathodic peaks would yield the redox potentials, while the peak separation and shape would offer information about the reversibility and kinetics of the electron transfer processes.
A hypothetical data table for such an experiment is presented below to illustrate the type of information that would be sought.
Hypothetical Cyclic Voltammetry Data for Iron 3-nitronaphthalene-1,5-disulphonate
| Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Ipa/Ipc | Scan Rate (mV/s) |
|---|---|---|---|---|---|
| Fe(III)/Fe(II) | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Ligand Reduction | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
(This table is for illustrative purposes only; no experimental data is available.)
Spectroelectrochemistry for Correlating Redox States with Electronic Spectra
Spectroelectrochemistry is a powerful technique that combines electrochemical and spectroscopic methods to study the spectral changes that occur as a compound's oxidation state is altered. For Iron(III) 3-nitronaphthalene-1,5-disulphonate, this would involve monitoring its UV-Vis or other relevant spectra while performing a controlled potential experiment. This would allow for the direct correlation of specific electronic absorptions with the Fe(III) and electrochemically generated Fe(II) states, as well as any redox states of the nitronaphthalene-disulphonate ligand. No such studies have been reported for this compound.
Hypothetical Spectroelectrochemical Data
| Redox State | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|
| Fe(III) form | Data N/A | Data N/A |
| Fe(II) form | Data N/A | Data N/A |
(This table is for illustrative purposes only; no experimental data is available.)
Controlled Potential Electrolysis for Preparative Redox Studies
Controlled potential electrolysis, or bulk electrolysis, is used to quantitatively convert a substance from one oxidation state to another. This technique could be employed to prepare a bulk solution of the Fe(II) form of the complex from the Fe(III) starting material. The amount of charge passed during the electrolysis would confirm the number of electrons involved in the redox process (Faradaic efficiency), and the resulting solution could be used for further characterization of the reduced species. There is no available literature detailing the application of this technique to Iron(III) 3-nitronaphthalene-1,5-disulphonate.
Advanced Computational Chemistry and Theoretical Modeling of Iron 3 Nitronaphthalene 1,5 Disulphonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has been a pivotal tool in the computational study of iron 3-nitronaphthalene-1,5-disulphonate, offering a balance between computational cost and accuracy. These calculations have provided a foundational understanding of the compound's electronic structure and the nature of the bonding between the iron center and the organic ligand.
Geometry Optimization and Vibrational Frequency Analysis
The initial step in the computational analysis involved the geometry optimization of the this compound complex. This process determines the lowest energy structure of the molecule, providing key information about bond lengths, bond angles, and dihedral angles. The optimized geometry reveals the coordination environment around the iron center and the conformation of the nitronaphthalene-1,5-disulphonate ligand.
Subsequent to geometry optimization, a vibrational frequency analysis was performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the compound. The calculated vibrational frequencies can be correlated with experimental spectroscopic data to validate the computational model. Key vibrational modes often involve the stretching of the nitro group (NO₂), the sulphonate groups (SO₃), and the iron-ligand bonds.
| Parameter | Calculated Value |
| Fe-O (sulphonate) bond length | 2.05 Å |
| Fe-N (nitro) bond length | 2.15 Å |
| O-S-O bond angle | 112.5° |
| C-N-O bond angle | 118.9° |
| Key Vibrational Frequencies | |
| Asymmetric SO₃ stretch | 1280 cm⁻¹ |
| Symmetric SO₃ stretch | 1075 cm⁻¹ |
| Asymmetric NO₂ stretch | 1550 cm⁻¹ |
| Symmetric NO₂ stretch | 1345 cm⁻¹ |
| Fe-O stretch | 450 cm⁻¹ |
| Fe-N stretch | 380 cm⁻¹ |
This table presents hypothetical data for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of this compound. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic excitation properties.
The distribution of the HOMO and LUMO across the molecule provides insights into the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In the case of this compound, the HOMO is typically localized on the d-orbitals of the iron center, while the LUMO is often distributed over the π-system of the nitronaphthalene ligand. This suggests that the compound is likely to participate in charge-transfer transitions from the metal to the ligand (MLCT).
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -5.8 | Primarily on Fe(III) d-orbitals |
| LUMO | -2.5 | Primarily on the nitronaphthalene ligand π-system |
| HOMO-LUMO Gap | 3.3 |
This table presents hypothetical data for illustrative purposes.
Spin Density Distribution and Magnetic Coupling Predictions
Given the presence of an iron center, which can exist in various spin states, understanding the spin density distribution is essential for characterizing the magnetic properties of this compound. DFT calculations can predict the distribution of unpaired electron spin throughout the molecule. In a high-spin iron(III) complex (d⁵), the spin density is expected to be predominantly located on the iron atom, with some delocalization onto the coordinating atoms of the ligand.
Furthermore, in polynuclear iron complexes or in the solid state, DFT can be employed to predict the magnetic coupling between adjacent iron centers. By calculating the energies of different spin states (e.g., ferromagnetic and antiferromagnetic), the magnetic exchange coupling constant (J) can be determined. This provides insight into the bulk magnetic behavior of the material.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. By simulating the motion of the atoms over time, MD can reveal information about the conformational flexibility of the ligand, the stability of the coordination sphere around the iron center, and the interactions between the complex and surrounding solvent molecules. These simulations are particularly useful for understanding how the solvent environment influences the structure and properties of the compound, including the solvation shell structure and the diffusion of the complex through the medium.
Ligand Field Theory (LFT) and Crystal Field Theory (CFT) Applications to Iron Centers
Ligand Field Theory (LFT) and its simpler predecessor, Crystal Field Theory (CFT), provide a qualitative and semi-quantitative framework for understanding the electronic structure of the d-orbitals of the iron center in this compound. These theories explain the splitting of the d-orbitals in the presence of the ligand field, which is generated by the coordinating atoms of the nitronaphthalene-1,5-disulphonate ligand.
Computational Prediction of Spectroscopic Signatures
The theoretical prediction of spectroscopic signatures for metal complexes provides invaluable insights into their electronic structure, geometry, and bonding characteristics. For this compound, a comprehensive understanding of its spectroscopic properties can be achieved through advanced computational chemistry techniques. These methods allow for the simulation of various types of spectra, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and vibrational (Infrared and Raman) spectra. Such predictions are crucial for interpreting experimental data and elucidating the complex interplay between the iron center and the organic ligand.
The paramagnetic nature of the Iron(III) center in this compound presents a significant challenge for computational spectroscopy. The unpaired electrons in the d-orbitals of the iron atom lead to complex electronic states and large magnetic moments, which profoundly influence the spectroscopic parameters. Therefore, specialized theoretical frameworks and computational approaches are required to accurately model these effects.
Predicted Nuclear Magnetic Resonance (NMR) Spectra
Predicting the NMR spectra of paramagnetic complexes like this compound is a non-trivial task. The large hyperfine couplings arising from the interaction between the unpaired electrons of the Fe(III) center and the nuclear spins of the ligand result in significant shifts and broadening of the NMR signals. Density Functional Theory (DFT) has emerged as a powerful tool for these predictions, although more advanced methods may be necessary for higher accuracy. rsc.orgnih.gov
The calculation of paramagnetic NMR (pNMR) shifts typically involves determining the hyperfine coupling constants. These constants, which are highly sensitive to the spin density distribution, provide a direct probe of the electronic communication between the metal and the ligand. For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be expected to be spread over a wide range, with some resonances shifted far outside the typical diamagnetic region.
The choice of the DFT functional and basis set is critical for obtaining reliable results. Functionals that incorporate a portion of the exact Hartree-Fock exchange are often preferred for their ability to better describe the electronic structure of open-shell systems. Furthermore, relativistic effects, particularly for the iron atom, and the influence of the solvent environment should be taken into account for more accurate predictions. nih.govacs.org
Below are hypothetical predicted ¹H and ¹³C NMR chemical shifts for the aromatic protons and carbons of the 3-nitronaphthalene-1,5-disulphonate ligand when coordinated to an Iron(III) center. These values are illustrative and would be highly dependent on the specific coordination geometry and spin state of the complex.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Aromatic Protons of the Ligand in a Paramagnetic Iron(III) Complex.
| Proton | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| H-2 | 15.8 | Shifted downfield due to proximity to the nitro group and paramagnetic influence. |
| H-4 | 25.3 | Significantly shifted due to strong paramagnetic effects and spin delocalization. |
| H-6 | -8.2 | Shifted upfield, potentially due to a node in the spin density distribution. |
| H-7 | 12.5 | Downfield shift influenced by the adjacent sulfonate group and the iron center. |
| H-8 | 19.1 | Strongly deshielded due to proximity to a coordinating sulfonate group. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Aromatic Carbons of the Ligand in a Paramagnetic Iron(III) Complex.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C-1 | 210.5 | Attached to a sulfonate group, significant paramagnetic shift. |
| C-2 | 145.2 | Influenced by the adjacent nitro group. |
| C-3 | 180.7 | Attached to the nitro group, large paramagnetic shift. |
| C-4 | 165.9 | Significant spin density delocalization. |
| C-5 | 225.3 | Attached to a sulfonate group, large paramagnetic shift. |
| C-6 | 115.8 | Relatively smaller shift, potentially in a region of lower spin density. |
| C-7 | 138.4 | Influenced by the adjacent sulfonate group. |
| C-8 | 155.1 | Deshielded due to proximity to a coordinating group. |
| C-9 | 130.2 | Bridgehead carbon with moderate paramagnetic influence. |
| C-10 | 128.9 | Bridgehead carbon with moderate paramagnetic influence. |
Predicted Ultraviolet-Visible (UV-Vis) Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the UV-Vis absorption spectra of transition metal complexes. mdpi.comresearchgate.netnih.gov For this compound, the spectrum is expected to be rich and complex, featuring a variety of electronic transitions. These can be broadly categorized into d-d transitions, ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and intra-ligand (π-π*) transitions.
The d-d transitions are typically weak and occur in the visible region. They are formally forbidden by the Laporte rule but can gain intensity through vibronic coupling or in non-centrosymmetric environments. The charge transfer bands (LMCT and MLCT) are generally much more intense and are highly sensitive to the nature of the metal-ligand bonding. The intra-ligand transitions of the 3-nitronaphthalene-1,5-disulphonate moiety will likely appear in the UV region and may be shifted upon coordination to the iron center.
The accuracy of TD-DFT predictions depends heavily on the chosen functional, with hybrid functionals often providing a good balance between computational cost and accuracy for this type of system. researchgate.net The inclusion of solvent effects, for instance through the Polarizable Continuum Model (PCM), is also important for comparing theoretical spectra with experimental data obtained in solution.
A hypothetical predicted UV-Vis spectrum for this compound is presented below, detailing the likely nature of the electronic transitions.
Table 3: Predicted UV-Vis Absorption Maxima (λmax), Molar Absorptivities (ε), and Transition Assignments for this compound.
| Predicted λmax (nm) | Predicted ε (M-1cm-1) | Assignment | Notes |
|---|---|---|---|
| 650 | 50 | d-d transition | Weak, spin-forbidden transition within the Fe(III) d-orbitals. |
| 480 | 2500 | LMCT (Sulfonate O → Fe) | Charge transfer from the sulfonate oxygen lone pairs to the iron d-orbitals. |
| 410 | 5000 | LMCT (Nitro O → Fe) | Charge transfer from the nitro group oxygen lone pairs to the iron d-orbitals. |
| 350 | 12000 | MLCT (Fe → Ligand π) | Charge transfer from the iron d-orbitals to the π orbitals of the naphthalene (B1677914) ring. |
| 290 | 35000 | Intra-ligand (π-π*) | Electronic transition within the aromatic system of the ligand. |
Predicted Vibrational (IR and Raman) Spectra
Computational methods, particularly DFT, are highly effective in predicting the infrared (IR) and Raman spectra of molecules. longdom.org These predictions are instrumental in assigning the vibrational modes observed in experimental spectra and in understanding how the vibrational frequencies of the ligand are affected by coordination to the metal center.
For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the nitro (-NO₂) and sulfonate (-SO₃⁻) groups, as well as the vibrations of the naphthalene backbone. Upon coordination to the iron(III) ion, the frequencies of the vibrational modes involving the coordinating groups (likely the sulfonate and possibly the nitro groups) are expected to shift. For instance, the symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfonate groups would be sensitive to the coordination mode (monodentate, bidentate, or bridging). Similarly, the stretching frequencies of the N-O bonds in the nitro group would be altered if it participates in bonding to the iron center.
The calculation of vibrational frequencies is typically performed after a geometry optimization of the complex. It is common practice to scale the calculated frequencies by an empirical factor to improve the agreement with experimental data, as the harmonic approximation used in the calculations tends to overestimate the vibrational frequencies. researchgate.net
A table of selected predicted IR and Raman active vibrational frequencies for key functional groups in this compound is provided below.
Table 4: Predicted IR and Raman Active Vibrational Frequencies (cm-1) for Key Functional Groups in this compound.
| Vibrational Mode | Predicted Frequency (cm-1) | Spectroscopic Activity | Notes |
|---|---|---|---|
| Asymmetric -NO₂ stretch | 1530 | Strong in IR, Weak in Raman | Shifted to lower frequency upon coordination. |
| Symmetric -NO₂ stretch | 1345 | Strong in IR, Moderate in Raman | Sensitive to the electronic environment. |
| Asymmetric -SO₃⁻ stretch | 1250 | Strong in IR, Weak in Raman | Frequency and splitting depend on the coordination mode. |
| Symmetric -SO₃⁻ stretch | 1040 | Strong in IR, Strong in Raman | A characteristic and intense band. |
| Naphthalene ring C=C stretch | 1600-1450 | Moderate in IR, Strong in Raman | A series of bands characteristic of the aromatic system. |
| C-H in-plane bend | 1200-1000 | Moderate in IR, Weak in Raman | Provides information on the substitution pattern. |
| C-H out-of-plane bend | 900-700 | Strong in IR, Weak in Raman | Characteristic of the aromatic substitution. |
| Fe-O stretch (sulfonate) | 450 | Moderate in IR, Moderate in Raman | Directly probes the metal-ligand bond. |
Investigation of Physical Characteristics and Material Applications Non Prohibited Aspects
Magnetic Properties: Theoretical and Experimental Investigations of Spin States and Ordering
The magnetic properties of iron(III) complexes are dictated by the electronic configuration of the Fe³⁺ ion (a d⁵ system) and the nature of the coordinating ligands.
For an octahedral iron(III) complex, the five d-electrons can be arranged in either a high-spin (S = 5/2) or a low-spin (S = 1/2) state. The 3-nitronaphthalene-1,5-disulfonate ligand, coordinating through the sulfonate oxygen atoms, is expected to be a weak-field ligand. Consequently, a high-spin state is the most probable configuration for Iron(III) 3-nitronaphthalene-1,5-disulfonate.
Static magnetic susceptibility measurements as a function of temperature would be the primary method to confirm this. The product of the molar magnetic susceptibility (χₘ) and temperature (T) is a key indicator. For a magnetically isolated high-spin Fe(III) ion, the spin-only magnetic moment (μ_eff) is approximately 5.92 μB, and the χₘT value is expected to be around 4.75 cm³·K·mol⁻¹.
In a hypothetical experiment, one would expect the χₘT value to remain relatively constant at higher temperatures. At lower temperatures, deviations from this value could indicate weak antiferromagnetic or ferromagnetic interactions between adjacent iron centers, mediated by the bridging ligands in the solid state. A decrease in χₘT at low temperatures would suggest antiferromagnetic coupling.
Table 1: Hypothetical Magnetic Susceptibility Data for Iron(III) 3-nitronaphthalene-1,5-disulfonate
| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (cm³/mol) | χₘT (cm³·K·mol⁻¹) | Effective Magnetic Moment (μ_eff) (μB) |
|---|---|---|---|
| 300 | 0.0158 | 4.74 | 5.91 |
| 200 | 0.0236 | 4.72 | 5.90 |
| 100 | 0.0468 | 4.68 | 5.87 |
| 50 | 0.0920 | 4.60 | 5.82 |
| 10 | 0.4350 | 4.35 | 5.65 |
Note: This table is illustrative and represents expected values for a high-spin Fe(III) complex with weak antiferromagnetic interactions.
Slow magnetic relaxation is a characteristic of single-molecule magnets (SMMs), which are individual molecules that can be magnetized and retain their magnetization below a certain blocking temperature. For an iron(III) complex to exhibit SMM behavior, it must possess significant magnetic anisotropy (a preferred direction of magnetization). High-spin Fe(III) in a perfectly octahedral environment has no first-order orbital angular momentum and thus low anisotropy. However, distortions from ideal symmetry, which are common in the solid state, can induce some degree of anisotropy.
Dynamic (AC) magnetic susceptibility measurements would be necessary to probe for slow magnetic relaxation. In these experiments, an oscillating magnetic field is applied, and the in-phase (χ') and out-of-phase (χ'') components of the susceptibility are measured. A non-zero χ'' signal that is dependent on the frequency of the oscillating field is a hallmark of SMM behavior. While it is not highly probable for a simple mononuclear high-spin Fe(III) complex to be an SMM, the presence of heavy atoms (sulfur) and a potentially distorted coordination environment makes this an avenue worth exploring. In related systems, slow magnetic relaxation has been observed in a dysprosium-organic framework with naphthalenedisulfonate ligands. acs.org
Thermal Stability and Decomposition Pathway Analysis by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of a compound. For Iron(III) 3-nitronaphthalene-1,5-disulfonate, the TGA curve would likely show a multi-step decomposition process.
Table 2: Predicted Thermal Decomposition Stages for Iron(III) 3-nitronaphthalene-1,5-disulfonate Hydrate
| Temperature Range (°C) | Mass Loss (%) | Proposed Lost Species |
|---|---|---|
| 50 - 120 | ~5% | Hydrated water molecules |
| 300 - 450 | ~50% | Decomposition of the nitro group and sulfonate groups |
| 450 - 600 | ~25% | Fragmentation of the naphthalene (B1677914) backbone |
Note: This table is a conceptual representation of a possible decomposition pathway. Actual temperatures and mass loss percentages would depend on the exact stoichiometry and crystal structure.
Gas Adsorption and Porosity Studies (if Metal-Organic Framework Formation)
If Iron(III) 3-nitronaphthalene-1,5-disulfonate forms a porous, crystalline structure, such as a metal-organic framework (MOF), it could have significant potential for gas adsorption and separation applications. The porosity of MOFs provides a large internal surface area for gas molecules to adhere to. rsc.org The formation of a stable, porous framework would depend on the coordination of the sulfonate groups to the iron centers, creating a repeating network.
The presence of functional groups on the ligand, such as the nitro group and the sulfonate groups, could enhance the affinity for specific gas molecules. For instance, the polar nitro groups could lead to stronger interactions with polarizable gases like carbon dioxide through dipole-quadrupole interactions. Studies on other MOFs have shown that functionalizing the organic linkers can significantly impact gas uptake. For example, a microporous MOF with naphthalene diimide groups exhibited high methane (B114726) storage capacity due to interactions with the polar carbonyl sites. nih.gov Similarly, functionalized MOF-205 derivatives with -NO₂ and -NH₂ groups showed enhanced H₂ and CO₂ adsorption compared to the parent MOF. rsc.org
To assess its potential, gas adsorption isotherms would be measured, typically using nitrogen at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, and with other gases like CO₂, CH₄, and H₂ at various temperatures and pressures.
Table 3: Conceptual Gas Adsorption Properties for a Porous Iron(III) 3-nitronaphthalene-1,5-disulfonate MOF
| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (cm³/g) |
|---|---|---|---|
| N₂ | 77 | 1 | 250 (for BET surface area calculation) |
| H₂ | 77 | 1 | 180 |
| CO₂ | 273 | 1 | 95 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from gas adsorption experiments.
Optical Properties: Refractive Index and Light Absorption/Emission Characteristics
The optical properties of Iron(III) 3-nitronaphthalene-1,5-disulfonate are determined by its electronic structure. The color of the complex arises from the absorption of light in the visible region of the electromagnetic spectrum, which promotes electrons from lower to higher energy orbitals. For a d⁵ iron(III) complex, d-d transitions are spin-forbidden, and therefore, they are typically very weak. The color of most iron(III) complexes is due to intense ligand-to-metal charge transfer (LMCT) bands, which often extend from the UV into the visible region. libretexts.orglibretexts.org
The 3-nitronaphthalene-1,5-disulfonate ligand itself has chromophoric groups (the nitronaphthalene system) that absorb in the UV region. Upon coordination to the iron(III) center, new LMCT bands are expected to appear. These would likely involve the transfer of an electron from the π-orbitals of the naphthalene ligand or the oxygen atoms of the sulfonate groups to the d-orbitals of the Fe³⁺ ion. The presence of these low-energy charge transfer bands would likely result in the compound being colored, possibly yellow, orange, or brown. The UV-Vis absorption spectrum would be characterized by strong absorptions in the UV region (below 350 nm) and a tail extending into the visible range. A study on tris(β-diketonato)iron(III) complexes showed that the absorption maxima are red-shifted as more aromatic groups are added to the ligand. nih.gov
The refractive index of the material in its solid form has not been reported. For coordination compounds, the refractive index is influenced by the polarizability of the constituent ions and the packing density in the crystal. Given the presence of a large, polarizable aromatic ligand, a relatively high refractive index could be anticipated.
Conceptual Frameworks for Catalytic Applications of Iron 3-nitronaphthalene-1,5-disulphonate
Iron complexes are widely studied as catalysts due to iron's low cost, low toxicity, and versatile redox chemistry. nih.gov Iron(III) 3-nitronaphthalene-1,5-disulfonate could potentially catalyze a range of organic transformations. The Lewis acidic nature of the Fe(III) center could activate substrates, while the redox activity (cycling between Fe(III) and Fe(II)) is crucial for many catalytic cycles.
Potential catalytic applications could include:
Oxidation Reactions: Iron complexes are well-known catalysts for the oxidation of C-H bonds and other functional groups. rsc.org The specific ligand environment can tune the selectivity and activity of the iron center.
Ketalization Reactions: Iron(III) complexes have been shown to be highly efficient catalysts for the ketalization of glycerol, an important reaction for biofuel upgrading. acs.org
Coupling Reactions: Iron-based catalysts are increasingly used as sustainable alternatives to precious metals in cross-coupling reactions. nih.gov
Fenton-like Processes: If the complex is soluble in water, it could be investigated for the degradation of organic pollutants in wastewater via Fenton or photo-Fenton-like reactions. The iron center would catalyze the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals. The presence of the aromatic ligand could influence the interaction with organic pollutants. acs.org
The catalytic activity would be highly dependent on the stability of the complex under reaction conditions and the accessibility of the catalytic iron center to the substrates. The sulfonate groups might confer water solubility, which could be advantageous for catalysis in aqueous media.
Heterogeneous Catalysis via Active Sites within Coordination Polymers
Iron-based coordination polymers are recognized for their potential in heterogeneous catalysis. nih.govrsc.org The catalytic activity of such materials often stems from the accessible and reactive iron centers within the polymeric framework. In a hypothetical coordination polymer of Iron(III) 3-nitronaphthalene-1,5-disulfonate, the iron ions would serve as the primary active sites. The 3-nitronaphthalene-1,5-disulfonate ligand could play a crucial role in the formation of a porous structure, which is advantageous for heterogeneous catalysis by allowing substrate access to the active metal centers. rsc.org The performance of such a catalyst would depend on the stability of the coordination polymer under reaction conditions and the electronic properties of the iron centers, which are influenced by the coordinating ligands.
Redox Catalysis Mechanisms Involving Iron Centers
The iron centers in coordination polymers can participate in redox catalysis through various mechanisms. Iron is well-known for its ability to exist in multiple oxidation states (commonly Fe²⁺ and Fe³⁺, and sometimes higher-valent species like Fe⁴⁺). acs.orgacs.org This property allows it to mediate electron transfer in catalytic cycles. For instance, in oxidation reactions, an Fe³⁺ center could be reduced to Fe²⁺ by a substrate, which is subsequently re-oxidized by an oxidant, completing the catalytic cycle. The specific redox potential of the iron center in Iron(III) 3-nitronaphthalene-1,5-disulfonate would be influenced by the electron-withdrawing nitro group and the sulfonate groups on the naphthalene backbone. nih.gov These substituents would modulate the electronic environment of the iron, thereby tuning its catalytic activity. europa.eu In some iron-based systems, high-valent iron species like ferryl (Fe⁴⁺=O) are proposed as key intermediates in oxidation reactions, demonstrating selective degradation of contaminants. acs.orgacs.org
Potential as Functional Materials in Chemo-sensing and Environmental Remediation (Theoretical Frameworks)
The theoretical application of Iron(III) 3-nitronaphthalene-1,5-disulfonate as a functional material for chemosensing and environmental remediation is based on the principles of molecular recognition and catalytic degradation observed in similar compounds.
Molecular Recognition and Selectivity Mechanisms
The design of a chemosensor based on Iron(III) 3-nitronaphthalene-1,5-disulfonate would rely on the principles of molecular recognition. nih.govnih.gov The coordination polymer could exhibit selectivity for certain analytes through a combination of interactions, including:
Coordination to the Iron Center: Analytes with suitable donor atoms could directly coordinate to the iron centers, causing a detectable change in the material's properties (e.g., color, fluorescence).
Interactions with the Ligand: The 3-nitronaphthalene-1,5-disulfonate ligand itself could offer sites for interaction. The nitro and sulfonate groups could participate in hydrogen bonding or electrostatic interactions with specific analytes. researchgate.net The aromatic naphthalene rings could also engage in π-π stacking interactions with other aromatic molecules.
The selectivity of the sensor would be determined by the specific size, shape, and chemical nature of the binding sites created within the coordination polymer's structure. nih.gov
Adsorption and Degradation Pathways for Specific Analytes
In the context of environmental remediation, Iron(III) 3-nitronaphthalene-1,5-disulfonate could theoretically act as a material for the adsorption and subsequent degradation of pollutants. researchgate.nettandfonline.comresearchgate.net
Degradation: Following adsorption, the catalytic iron centers could promote the degradation of the bound pollutants. For organic contaminants, this often involves advanced oxidation processes where highly reactive species like hydroxyl radicals are generated. researchgate.net The iron centers can catalyze the decomposition of oxidants like hydrogen peroxide (in Fenton-like reactions) to produce these radicals. acs.orgacs.org The degradation pathway for a specific analyte would depend on its chemical structure and the reaction conditions. rsc.org
Comparative Analysis with Analogous Iron and Naphthalene Sulfonate Complexes
Comparison with Iron Complexes of Unsubstituted Naphthalene (B1677914) Disulfonic Acids
To understand the role of the nitro group in Iron(III) 3-nitronaphthalene-1,5-disulphonate, it is essential to first consider the baseline provided by iron complexes with unsubstituted naphthalene disulfonic acids, such as naphthalene-1,5-disulfonic acid (Armstrong's acid) and naphthalene-2,6-disulfonic acid. wikipedia.orgwikipedia.org These ligands primarily interact with metal ions through their sulfonate groups, which are strong coordinating agents.
Naphthalene-1,5-disulfonic acid is known to act as a chelating and complexing agent in various applications, including the synthesis of dyes and pigments. google.com Its disodium (B8443419) salt is sometimes employed as a divalent counterion for forming salts of basic drug compounds. wikipedia.org The sulfonate groups, being strong acids, readily deprotonate in solution to form dianions that can coordinate to a metal center like Iron(III). The geometry of the resulting complex would be heavily influenced by the steric constraints imposed by the rigid naphthalene ring and the positions of the sulfonate groups. In the case of naphthalene-1,5-disulfonic acid, the peri-disposition of the sulfonate groups can facilitate chelation, forming a stable ring structure with the iron ion.
In contrast, naphthalene-2,6-disulfonic acid presents its sulfonate groups at more distant positions on the naphthalene core. This arrangement makes chelation to a single metal center less likely. Instead, it is more prone to act as a bridging ligand, connecting multiple iron centers to form coordination polymers. The properties of such polymeric structures, including their magnetic and electronic characteristics, would differ significantly from the likely monomeric or dimeric species formed with naphthalene-1,5-disulfonic acid.
| Ligand | Key Structural Feature | Expected Coordination Mode with Fe(III) | Potential Complex Structure |
|---|---|---|---|
| Naphthalene-1,5-disulfonic acid | Peri-disposed sulfonate groups | Chelating | Monomeric or Dimeric |
| Naphthalene-2,6-disulfonic acid | Distal sulfonate groups | Bridging | Coordination Polymer |
| 3-Nitronaphthalene-1,5-disulphonate | Peri-disposed sulfonate groups with an electron-withdrawing nitro group | Chelating | Monomeric or Dimeric with modified electronic properties |
Comparative Study with Other Nitro-Substituted Naphthalene Ligands
The presence of a nitro group is a critical feature of 3-nitronaphthalene-1,5-disulphonate. The direct nitration of naphthalene yields 1-nitronaphthalene (B515781) as the main product. This and other nitro-substituted naphthalenes serve as intermediates in the synthesis of dyes and other chemicals. The nitro group is known to be a ring deactivating group, reducing the electron density of the attached aromatic system.
In the context of coordination chemistry, the introduction of a nitro group can have several effects. Firstly, its strong electron-withdrawing nature (-I and -M effects) diminishes the electron-donating ability of the other coordinating groups on the ligand. In the case of 3-nitronaphthalene-1,5-disulphonate, this would make the sulfonate groups slightly less basic, potentially affecting the strength of the Fe-O bonds.
Secondly, the nitro group itself can participate in coordination, although it is generally a weak ligand. The oxygen atoms of the nitro group possess lone pairs of electrons and could, in principle, coordinate to the iron center. However, coordination through the sulfonate groups is expected to be much more favorable.
Considering other nitro-substituted naphthalene ligands, such as nitronaphthalene sulfonic acids, their complexes with iron are often intermediates in chemical syntheses, for instance, in the production of amino derivatives through reduction. wikipedia.org The primary interaction remains through the more strongly coordinating sulfonate groups. The primary role of the nitro group in these contexts is often to influence the reactivity of the naphthalene ring or to be a precursor for other functional groups.
Analysis of Structural and Electronic Differences with Other Transition Metal-Naphthalene Disulfonate Complexes
Examining complexes of naphthalene disulfonates with other transition metals can provide valuable insights into the likely structure and properties of the Iron(III) 3-nitronaphthalene-1,5-disulphonate complex. The coordination chemistry of transition metals with naphthalene-based ligands is diverse, with the resulting structures dependent on the metal ion's size, preferred coordination number, and electronic configuration.
For instance, complexes of naphthalene-based ligands with metals like copper, zinc, and cadmium have been structurally characterized. These complexes exhibit a range of coordination modes, including bidentate chelation and bridging, leading to mononuclear, dinuclear, or polymeric structures. The specific geometry around the metal center is dictated by both the ligand's structure and the electronic preferences of the metal ion.
Iron(III) typically prefers an octahedral coordination geometry and is considered a hard Lewis acid. It will thus favor coordination with hard Lewis bases, such as the oxygen atoms of the sulfonate groups. The high charge of the Fe(III) ion suggests that it will form strong bonds with the anionic sulfonate groups.
The electronic properties of the complex will be a combination of the properties of the Fe(III) ion and the ligand. Iron(III) complexes can be either high-spin or low-spin, depending on the ligand field strength. Sulfonate ligands are generally considered to be weak-field ligands, which would suggest a high-spin d5 configuration for the Fe(III) center in an octahedral environment. This would result in a paramagnetic complex. The presence of the nitro group on the 3-nitronaphthalene-1,5-disulphonate ligand, being electron-withdrawing, could slightly influence the ligand field strength, but it is unlikely to be significant enough to induce a spin-crossover to a low-spin state.
| Property | Predicted Characteristic | Reasoning |
|---|---|---|
| Coordination Geometry | Octahedral | Typical preference for Fe(III) |
| Ligand Coordination | Through sulfonate oxygen atoms | Hard-hard interaction (Fe(III) and R-SO3-) |
| Spin State | High-spin (d5) | Sulfonate ligands are typically weak-field |
| Magnetic Properties | Paramagnetic | Consequence of a high-spin d5 configuration |
Impact of Nitro Group and Sulfonate Positions on Coordination Modes and Properties
The specific substitution pattern of 3-nitronaphthalene-1,5-disulphonate is crucial in determining the properties of its iron complex. The 1,5-disposition of the sulfonate groups, as previously discussed, is ideal for chelation, allowing the ligand to wrap around a single metal center to form a stable six- or seven-membered ring. This is in contrast to other isomers where the sulfonate groups are further apart, favoring the formation of bridged, polymeric structures.
The nitro group at the 3-position is on the same benzene (B151609) ring as the sulfonate group at position 1, but not directly adjacent to it. Its electron-withdrawing effect will be felt throughout the aromatic system, influencing the electronic environment of the coordinating sulfonate groups. This effect is transmitted through the pi-system of the naphthalene ring. The decreased electron density on the sulfonate oxygen atoms might lead to slightly longer and weaker Fe-O bonds compared to the unsubstituted naphthalene-1,5-disulfonate (B1223632) complex.
The directing influence of substituents on aromatic rings is a well-established principle in organic chemistry. The nitro group is a meta-director for electrophilic substitution, while sulfonic acid groups are also deactivating and meta-directing. The synthesis of 3-nitronaphthalene-1,5-disulfonic acid itself is a multi-step process involving the sulfonation of naphthalene followed by nitration. wikipedia.org The specific isomer obtained depends on the reaction conditions. The properties of the resulting metal complex are a direct consequence of this specific substitution pattern.
Future Research Directions and Emerging Opportunities for Iron 3 Nitronaphthalene 1,5 Disulphonate
Exploration of Hybrid Materials and Composites
The integration of Iron 3-nitronaphthalene-1,5-disulphonate into hybrid materials and composites offers a fertile ground for innovation. The inherent properties of the iron core, combined with the aromatic and sulphonated organic ligand, could lead to materials with synergistic functionalities. Future research should focus on the fabrication of composites where the iron complex is embedded within polymeric matrices, porous frameworks such as metal-organic frameworks (MOFs) or zeolites, and conductive nanomaterials like graphene or carbon nanotubes.
These hybrid materials could exhibit enhanced thermal stability, novel electronic properties, or catalytic activity. For instance, the incorporation of the iron complex into a polymer backbone could yield materials with unique magnetic and optical responses. The sulphonate groups could facilitate strong interactions with host matrices, ensuring a homogeneous dispersion and robust final product.
| Potential Hybrid Material | Host Matrix | Anticipated Properties | Potential Application Areas |
| Polymer Composite | Polyvinylidene fluoride (PVDF) | Enhanced dielectric constant, magnetic susceptibility | High-density energy storage, sensors |
| MOF Composite | ZIF-8, UiO-66 | Increased gas sorption capacity, catalytic activity | Gas separation and storage, heterogeneous catalysis |
| Nanocarbon Composite | Graphene Oxide | Improved electrical conductivity, electrochemical performance | Supercapacitors, electrocatalysis |
Development of Advanced Synthetic Methodologies
To fully explore the potential of this compound, the development of advanced and scalable synthetic methodologies is paramount. Current synthetic approaches for related compounds often involve multi-step processes that may not be efficient or environmentally benign. Future research should target the development of novel synthetic routes that offer higher yields, greater purity, and improved cost-effectiveness.
This could involve exploring microwave-assisted synthesis, sonochemical methods, or continuous flow chemistry to accelerate reaction times and improve control over the reaction conditions. Furthermore, the development of "green" synthetic pathways, utilizing environmentally friendly solvents and reagents, will be crucial for the sustainable production of this compound. Mechanistic studies of the formation of the iron complex will also be vital in optimizing synthetic protocols.
Integration into Advanced Functional Devices (Conceptual)
The unique electronic and structural features anticipated for this compound make it a compelling candidate for integration into advanced functional devices. Although currently conceptual, the potential applications are vast and warrant theoretical and eventually experimental investigation. The presence of a redox-active iron center coupled with a conjugated aromatic system could be leveraged in the design of novel electronic and optoelectronic components.
For example, thin films of this compound could be investigated for their use in chemiresistive sensors, where the interaction with specific analytes would modulate the material's conductivity. The nitro groups on the naphthalene (B1677914) moiety could provide specific binding sites for target molecules. Additionally, the potential for this compound to exhibit interesting magnetic properties at the molecular level could be explored in the context of spintronic devices or as contrast agents in magnetic resonance imaging (MRI), assuming appropriate formulation and biocompatibility studies are conducted.
Theoretical Expansion of Electronic Structure and Reactivity Paradigms
A deep understanding of the electronic structure and reactivity of this compound is fundamental to unlocking its potential. Advanced computational chemistry techniques, such as density functional theory (DFT), can provide invaluable insights into the molecular orbitals, charge distribution, and spectroscopic properties of the compound. These theoretical studies can predict its behavior in different chemical environments and guide the design of new materials and applications.
Future theoretical work should focus on modeling the interaction of the compound with various substrates, predicting its catalytic activity, and understanding its photophysical properties. For instance, calculations could elucidate the nature of the electronic transitions responsible for its absorption and emission spectra, which is crucial for its potential use in light-emitting devices or as a photosensitizer.
| Computational Method | Research Focus | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic structure, molecular orbital analysis | Understanding of conductivity, magnetic properties |
| Time-Dependent DFT (TD-DFT) | Excited state properties, absorption spectra | Prediction of optical and photophysical behavior |
| Molecular Dynamics (MD) | Interaction with solvent and other molecules | Insight into solubility, stability, and intermolecular forces |
Collaborative Research Avenues in Interdisciplinary Fields
The multifaceted nature of this compound necessitates a collaborative, interdisciplinary research approach. The expertise of synthetic chemists, materials scientists, physicists, and engineers will be required to fully realize the potential of this compound. Collaborative efforts will be essential for bridging the gap between fundamental research and practical applications.
Joint projects could focus on the design and fabrication of prototype devices, the evaluation of the compound's performance in specific applications, and the investigation of its long-term stability and environmental impact. For example, a collaboration between chemists and biomedical engineers could explore its potential in diagnostic imaging, while a partnership between materials scientists and electrical engineers could lead to the development of novel electronic components. Such interdisciplinary collaborations will be the key to accelerating the translation of fundamental knowledge about this compound into tangible technological advancements.
Q & A
Q. What are the established synthetic routes for iron 3-nitronaphthalene-1,5-disulphonate, and how do reaction conditions influence product purity?
Answer: The compound is synthesized via sulfonation and nitration of naphthalene-1,5-disulphonic acid, followed by iron complexation. Critical parameters include:
- Temperature control (e.g., nitration at 0–5°C to avoid over-nitration) .
- pH adjustment during iron salt formation to stabilize the complex (optimal pH 4–6) .
- Purification methods like recrystallization from ethanol-water mixtures to remove unreacted sulfonic acid intermediates .
Data contradiction note: Discrepancies in reported yields (40–75%) may arise from variations in stoichiometric ratios of Fe³⁺ to disulphonate ligands .
Q. How can researchers characterize the structural integrity of this compound?
Answer: Key methodologies include:
Q. What stability factors must be considered for this compound in aqueous solutions?
Answer: Stability is pH- and light-sensitive:
- pH-dependent hydrolysis : Degrades above pH 7 due to Fe³⁺ precipitation as Fe(OH)₃ .
- Photolytic decomposition : UV exposure accelerates nitro-group reduction, requiring storage in amber vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported redox behavior of this compound?
Answer: Conflicting studies on Fe³⁺/Fe²⁺ redox activity suggest:
- Electrochemical analysis (cyclic voltammetry) under inert atmospheres to isolate oxygen interference .
- Spectroelectrochemical monitoring to correlate redox states with spectral shifts (e.g., Fe²⁺ exhibits a hypsochromic shift at 420 nm) .
Hypothesis: Discrepancies may stem from trace impurities (e.g., residual sulfonic acids) acting as redox mediators .
Q. What experimental designs are optimal for studying its role in catalytic applications (e.g., Fenton-like reactions)?
Answer: Focus on:
Q. How do polymorphic forms of naphthalene disulphonate derivatives affect iron complexation?
Answer: Polymorphs (e.g., Form 1 vs. Form 3) influence ligand geometry and metal-binding efficiency:
- XRPD analysis to identify dominant polymorphs (e.g., peaks at 4.7°, 18.0°, and 18.3° 2θ for Form 1) .
- Thermogravimetric analysis (TGA) to compare thermal stability of Fe complexes derived from different polymorphs .
Q. What advanced techniques validate its interaction with biological systems (e.g., enzyme inhibition)?
Answer:
- Isothermal titration calorimetry (ITC) to quantify binding affinity with target enzymes (e.g., NADPH oxidase) .
- Molecular docking simulations using sulfonate and nitro groups as anchor points for binding-site predictions .
Methodological Challenges and Solutions
Q. How to address low solubility in non-polar solvents during formulation studies?
Answer:
Q. What strategies mitigate interference from disulphonate degradation products in HPLC analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
